Ptilolite

Vue d'ensemble

Description

Synthesis Analysis

Clinoptilolite can be synthesized hydrothermally for 1–10 days in an autoclave from various silica, alumina, and alkali sources, with an initial Si/Al ratio from 3.0 to 5.0 at a temperature range from 120 to 195 °C. The crystallization rate and crystallinity of clinoptilolite can be improved by seeding, indicating that controlled synthesis parameters can yield high-quality clinoptilolite materials suitable for further modification and application (Ambrozova et al., 2017).

Molecular Structure Analysis

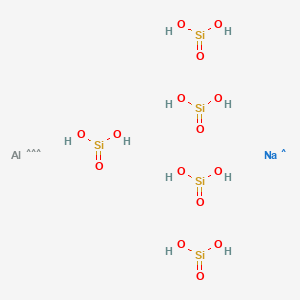

The molecular structure of clinoptilolite, as part of the heulandite group of zeolites, includes a framework of SiO4 and AlO4 tetrahedra. This structure creates channels and cages within the mineral, which are responsible for its ion-exchange properties, adsorption capabilities, and stability under various conditions. The synthesis and modification processes influence the molecular structure, potentially enhancing these inherent properties for specific applications.

Chemical Reactions and Properties

Clinoptilolite's chemical reactivity primarily involves ion exchange and adsorption processes, making it highly useful in environmental and chemical applications. For example, its ability to exchange cations in aqueous solutions makes it an effective material for removing contaminants from water. The modification with metal nanoparticles, such as Pt or Ag, can further enhance its catalytic properties, allowing for the degradation of organic pollutants or the synthesis of complex organic molecules.

Physical Properties Analysis

The physical properties of clinoptilolite, such as surface area, porosity, and particle size, are crucial for its application in catalysis and adsorption. These properties can be tailored through the synthesis process, as demonstrated by Ambrozova et al. (2017), who reported on the hydrothermal synthesis and modification approaches that affect clinoptilolite's physical characteristics. The modification with metals or organic compounds can significantly broaden its application area by imparting specific properties.

Chemical Properties Analysis

Clinoptilolite's chemical properties, particularly its ion-exchange capacity and stability in various chemical environments, make it a versatile material for a wide range of applications. Its framework allows for the incorporation of different metals, enhancing its catalytic activity. For example, the incorporation of Pt and CeO2 nanoparticles into clinoptilolite has shown to significantly improve its activity in catalytic oxidation processes (Amereh et al., 2018).

Applications De Recherche Scientifique

Water Treatment : Ptilolite has been studied for its effectiveness in water treatment. Valentukeviciene and Rimeika (2007) explored the use of natural powdered zeolite (clinoptilolite) for improving water treatment, finding it effective in reducing organic substances and total iron concentration in water (Valentukeviciene & Rimeika, 2007).

Heavy Metal Detoxification : Flowers, Lonkey, and Deitsch (2009) investigated the use of activated clinoptilolite suspended in water for removing toxic heavy metals from the body through urinary excretion, demonstrating its potential as a safe and effective detoxification agent (Flowers, Lonkey, & Deitsch, 2009).

Catalyst in Industrial Processes : Amereh, Haghighi, and Estifaee (2018) studied the use of HNO3-treated clinoptilolite for the preparation of Pt/CeO2-Clinoptilolite nanostructured catalysts used in the abatement of toluene from waste gas streams at low temperatures (Amereh, Haghighi, & Estifaee, 2018).

Radioactive Waste Treatment : Osmanlioglu (2006) conducted research on the effectiveness of natural zeolite clinoptilolite for the removal of radionuclides from liquid radioactive waste, showing its potential in nuclear waste clean-up applications (Osmanlioglu, 2006).

Agricultural Applications : Brecchia, Buscaroli, Mazzon, Blasioli, and Braschi (2021) examined the impact of clinoptilolite applications on potentially toxic elements uptake by Cucumis melo L., indicating its relevance in agricultural strategies (Brecchia et al., 2021).

Anticancer Therapy : Pavelić et al. (2001) reported on the novel use of finely ground clinoptilolite as a potential adjuvant in anticancer therapy, indicating its effect in reducing tumor size and improving overall health status (Pavelić et al., 2001).

Propriétés

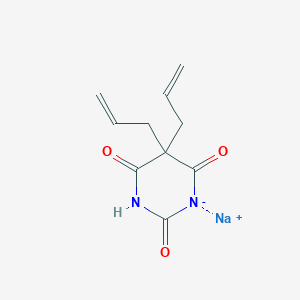

InChI |

InChI=1S/Al.Na.5H2O3Si/c;;5*1-4(2)3/h;;5*1-2H | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMKJAAPVONZTMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O[Si](=O)O.O[Si](=O)O.O[Si](=O)O.O[Si](=O)O.O[Si](=O)O.[Na].[Al] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AlH10NaO15Si5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ptilolite | |

CAS RN |

12445-20-4 | |

| Record name | Mordenite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012445204 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[Ethyl[3-methyl-4-[(4-nitrophenyl)azo]phenyl]amino]ethanol](/img/structure/B81953.png)

![1,4-Dichloropyrido[4,3-d]pyridazine](/img/structure/B81957.png)